molecular formula C21H28FN3 B6125584 1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine

1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine

Cat. No.: B6125584
M. Wt: 341.5 g/mol
InChI Key: AAWVGJHGNVTFIR-UHFFFAOYSA-N
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Description

1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluorophenyl group

Properties

IUPAC Name

1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3/c1-24(17-20-9-4-5-12-23-20)15-18-7-6-13-25(16-18)14-11-19-8-2-3-10-21(19)22/h2-5,8-10,12,18H,6-7,11,13-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWVGJHGNVTFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC=CC=C2F)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group and the pyridine ring. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution.

    Coupling Reactions: Attachment of the pyridine ring using coupling agents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to an amine oxide.

    Reduction: Reduction of the pyridine ring to a dihydropyridine derivative.

    Substitution: Halogenation of the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Amine Oxides: Formed from oxidation reactions.

    Dihydropyridine Derivatives: Resulting from reduction reactions.

    Halogenated Compounds: Produced through substitution reactions.

Scientific Research Applications

1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-[2-(2-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine
  • 1-[1-[2-(2-bromophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine
  • 1-[1-[2-(2-iodophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine

Uniqueness

The presence of the fluorophenyl group in 1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated, brominated, and iodinated analogs.

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